molecular formula C8H5FN2O2 B1443313 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190319-97-1

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1443313
CAS No.: 1190319-97-1
M. Wt: 180.14 g/mol
InChI Key: LAHNECIDUTUJDR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 898746-42-4 . It has a molecular weight of 136.13 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Physical and Chemical Properties Analysis

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was developed, showcasing the potential of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives in the pharmaceutical industry. This synthesis involved a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole, demonstrating the chemical versatility of these compounds (Xin Wang et al., 2006).

PET Imaging of Neurofibrillary Tangles

[18 F]MK-6240, a derivative of 6-fluoro-1H-pyrrolo[2,3-c]pyridine, is a highly selective PET radiotracer for in vivo imaging of neurofibrillary tangles (NFTs), demonstrating the application of these compounds in neuroimaging. This synthesis facilitated by a simplified one-step process from its precursor, has shown reliability and efficacy in human and animal PET imaging studies (R. Hopewell et al., 2019).

Modular Amino Alcohols for Carboxylic Acid Recognition

Research into structurally simple, modular amino alcohols based on 1-amino-3-fluoro-2-alcohol functional arrays demonstrated the application of this compound derivatives in the development of chiral solvating agents. These compounds efficiently form diastereomeric complexes, enabling the discrimination between the enantiomers of various carboxylic acids, highlighting their utility in chiral recognition processes (F. Cuevas et al., 2005).

Crystal Engineering and Supramolecular Chemistry

The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids revealed the recurrence of a specific synthon pattern. This research demonstrates the potential of this compound derivatives in crystal engineering and the design of materials with desired properties (Peddy Vishweshwar et al., 2002).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The safety information available indicates that 6-Fluoro-1H-pyrrolo[2,3-b]pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be beneficial for cancer therapy, given their potent activities against FGFR1, 2, and 3 .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNECIDUTUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696665
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-97-1
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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